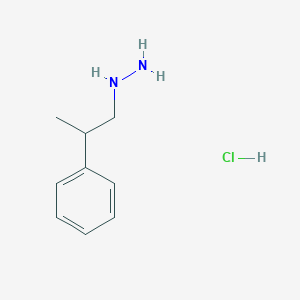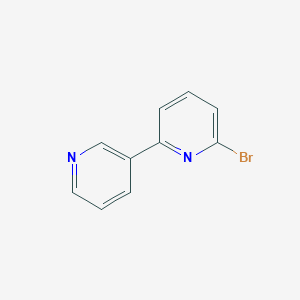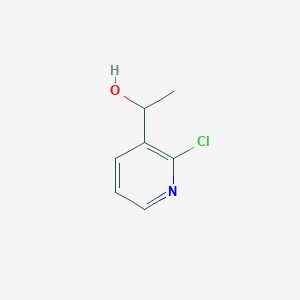
1-(2-氯吡啶-3-基)乙醇
描述
1-(2-Chloropyridin-3-yl)ethanol, also known as 2-chloropyridine-3-ethanol (CPE), is an organic compound with the linear formula C7H8ClNO . It has a molecular weight of 157.6 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of 1-(2-Chloropyridin-3-yl)ethanol contains a total of 18 bonds, including 10 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 secondary alcohol, and 1 Pyridine .Physical And Chemical Properties Analysis
1-(2-Chloropyridin-3-yl)ethanol is a liquid in its physical form . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 157.6 .科学研究应用
Summary of the Application
“1-(2-Chloropyridin-3-yl)ethanol” is used in the synthesis of various derivatives with potential antimicrobial activity . It’s used as a starting material in the synthesis of 1-(2-Chloropyridin-3-yl)-3-substituted Urea Derivatives .
Synthesis of 1,4-Dihydropyridine Derivatives
Summary of the Application
1,4-Dihydropyridine (1,4-DHP) is a notable organic scaffold with diverse pharmaceutical applications . “1-(2-Chloropyridin-3-yl)ethanol” could potentially be used in the synthesis of 1,4-DHP derivatives.
Results or Outcomes
The synthesized 1,4-DHP derivatives have various intrinsic therapeutic applications, ranging from calcium channel blocker, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
Synthesis of Pyrimidine Derivatives
Summary of the Application
A pyrimidine moiety, which exhibits a wide range of pharmacological activities, has been employed in the design of privileged structures in medicinal chemistry . “1-(2-Chloropyridin-3-yl)ethanol” could potentially be used in the synthesis of pyrimidine derivatives.
Synthesis of Urea Derivatives
Summary of the Application
“1-(2-Chloropyridin-3-yl)ethanol” is used in the synthesis of various urea derivatives with potential antimicrobial activity .
Synthesis of 2-Amino-4-aryl-3-cyano-6-(4’-hydroxy phenyl)-pyridines
Summary of the Application
“1-(2-Chloropyridin-3-yl)ethanol” could potentially be used in the synthesis of 2-amino-4-aryl-3-cyano-6-(4’-hydroxy phenyl)-pyridines .
Synthesis of 1,2,3-Triazole Derivatives
Summary of the Application
“1-(2-Chloropyridin-3-yl)ethanol” could potentially be used in the synthesis of 1,2,3-triazole derivatives .
安全和危害
属性
IUPAC Name |
1-(2-chloropyridin-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMGQROBOUHKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(N=CC=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563054 | |
| Record name | 1-(2-Chloropyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloropyridin-3-yl)ethanol | |
CAS RN |
131674-39-0 | |
| Record name | 1-(2-Chloropyridin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

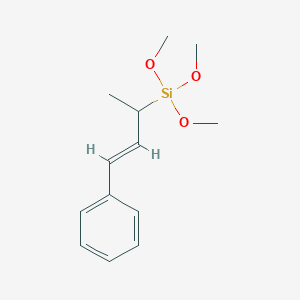
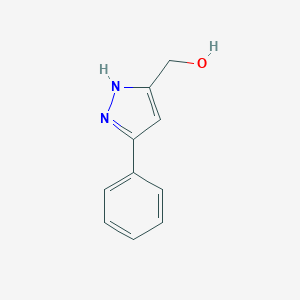
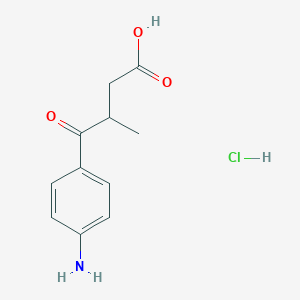
![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)
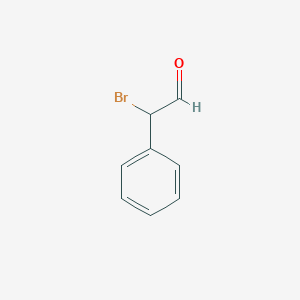
![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)
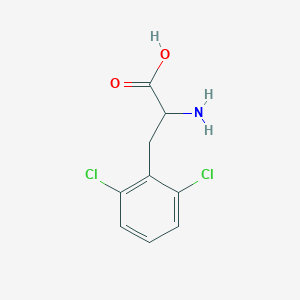
![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-methoxy-1H-indole](/img/structure/B169504.png)
![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one](/img/structure/B169505.png)
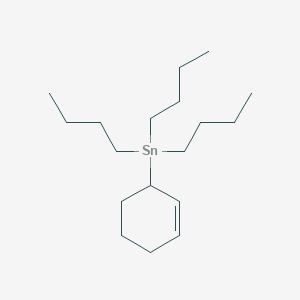
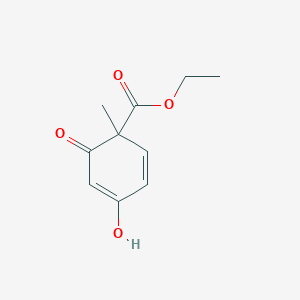
![2-(4-chlorophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B169512.png)
